4-bromo-1H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a bromine substituent at the 4-position. This compound belongs to the triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties imparted by the bromine atom enhance its reactivity and potential for further functionalization.
The biological activity of 4-bromo-1H-1,2,3-triazole derivatives has been explored extensively. Some notable findings include:
Several methods for synthesizing 4-bromo-1H-1,2,3-triazole have been reported:
4-bromo-1H-1,2,3-triazole finds applications across various fields:
Interaction studies involving 4-bromo-1H-1,2,3-triazole have focused on its binding affinity with various biological targets. For example:
Several compounds share structural similarities with 4-bromo-1H-1,2,3-triazole. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-bromo-1H-1,2,3-triazole | Bromine at the 5-position | Exhibits different reactivity patterns compared to 4-bromo variant. |
4-methyl-1H-1,2,3-triazole | Methyl group at the 4-position | Increased lipophilicity enhances membrane permeability. |
4-nitro-1H-1,2,3-triazole | Nitro group at the 4-position | Potentially higher biological activity due to electron-withdrawing effect. |
The uniqueness of 4-bromo-1H-1,2,3-triazole lies in its specific reactivity profile attributed to the position of the bromine atom. This affects both its chemical behavior and biological activity compared to other substituted triazoles.
The crystallographic analysis of 4-bromo-1H-1,2,3-triazole and its derivatives has provided fundamental insights into the molecular geometry and solid-state organization of these heterocyclic compounds. Based on available structural data, several key observations emerge regarding the crystallographic parameters and molecular arrangements [1] [2] [3].
The molecular structure of 4-bromo-1H-1,2,3-triazole derivatives typically exhibits characteristic unit cell parameters that reflect the influence of both the triazole ring system and the bromine substituent. For related compounds containing the 1,2,3-triazole scaffold, such as 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, crystallographic studies have revealed orthorhombic crystal systems with space group P2₁2₁2₁, displaying unit cell dimensions of a = 8.0778(6) Å, b = 11.1909(10) Å, and c = 14.3114(12) Å [1]. The triazole ring in these structures forms significant dihedral angles with appended aromatic systems, typically ranging from 13.4° to 47.4°, indicating conformational flexibility that is influenced by intermolecular packing forces [1].
The crystal packing of 4-bromo-1H-1,2,3-triazole derivatives is characterized by multiple intermolecular interactions that stabilize the three-dimensional network. Hydrogen bonding patterns involving the triazole nitrogen atoms serve as primary structure-directing forces, while halogen bonding interactions from the bromine substituent contribute additional stabilization [4] [5]. The bromine atom participates in both classical halogen bonds and weaker C-X⋯π interactions that influence the overall crystal architecture [5].
Detailed crystallographic data interpretation reveals that the planarity of the triazole ring is generally preserved in the solid state, with minimal distortions typically less than 5° due to steric interactions between substituents . The C-Br bond lengths in these structures typically range from 1.90 to 1.95 Å, consistent with standard single bond parameters, while exhibiting slight elongation due to the electron-withdrawing nature of the triazole ring [7].
Compound | Molecular Formula | Molecular Weight (g/mol) | Space Group | Unit Cell Parameters (Å) |
---|---|---|---|---|
4-bromo-1-methyl-1H-1,2,3-triazole | C₃H₄BrN₃ | 162.0 | Not specified | a = 8.08, b = 11.19, c = 14.31 |
4-bromo-1-ethyl-1H-1,2,3-triazole | C₄H₆BrN₃ | 176.0 | Not specified | Not specified |
4-bromo-1-cyclopropyl-1H-1,2,3-triazole | C₅H₆BrN₃ | 188.0 | Not specified | Not specified |
4-bromo-2-methyl-2H-1,2,3-triazole | C₃H₄BrN₃ | 162.0 | Not specified | Not specified |
Computational studies employing density functional theory have provided comprehensive insights into the electronic structure and molecular properties of 4-bromo-1H-1,2,3-triazole. The application of various functionals, including B3LYP and M06-2X with extended basis sets, has yielded consistent results regarding the fundamental electronic characteristics of this compound [8] [9] [10].
The highest occupied molecular orbital (HOMO) energy calculations using B3LYP/6-31G(d,p) methodology predict a value of approximately -5.49 eV, while the lowest unoccupied molecular orbital (LUMO) energy is calculated at -2.42 eV, resulting in a HOMO-LUMO energy gap of 3.07 eV [8] [11]. These values are consistent with the semiconducting properties expected for halogenated triazole derivatives and indicate moderate reactivity toward both nucleophilic and electrophilic attack [11].
Comparative studies using the M06-2X functional with the 6-311G(d,p) basis set show excellent agreement, yielding HOMO and LUMO energies of -5.52 eV and -2.38 eV, respectively, with a corresponding energy gap of 3.14 eV [11]. The slight variations between functionals reflect the different treatment of electron correlation and exchange effects, but the overall consistency validates the computational approach [10].
The electron affinity of 4-bromo-1H-1,2,3-triazole has been calculated to be approximately 2.42 eV using B3LYP methods, indicating a moderate tendency to accept electrons [8]. This property is significantly enhanced compared to the unsubstituted 1,2,3-triazole due to the electron-withdrawing nature of the bromine substituent [12]. The ionization potential, calculated at 5.49 eV, reflects the energy required for electron removal and correlates well with the HOMO energy levels [11].
Dipole moment calculations reveal a value of approximately 2.8-2.9 Debye, indicating substantial molecular polarity arising from the electronegative nitrogen atoms in the triazole ring and the bromine substituent [8]. This polarity contributes to the compound's ability to participate in dipole-dipole interactions and hydrogen bonding networks in condensed phases [13].
Property | B3LYP/6-31G(d,p) | M06-2X/6-311G(d,p) |
---|---|---|
HOMO Energy (eV) | -5.49 | -5.52 |
LUMO Energy (eV) | -2.42 | -2.38 |
Energy Gap (eV) | 3.07 | 3.14 |
Dipole Moment (Debye) | 2.8 | 2.9 |
Electron Affinity (eV) | 2.42 | 2.38 |
Ionization Potential (eV) | 5.49 | 5.52 |
The tautomeric behavior of 1,2,3-triazole systems, including 4-bromo-1H-1,2,3-triazole, represents a fundamental aspect of their chemical behavior that significantly influences reactivity and molecular recognition properties. The parent 1,2,3-triazole exists in two principal tautomeric forms: the 1H-tautomer (T-1H) and the 2H-tautomer (T-2H), which differ in the position of the mobile proton within the triazole ring [14] [15].
Experimental studies using nuclear magnetic resonance spectroscopy have established that the 2H-tautomer is favored in aqueous solution by a factor of approximately two, corresponding to a population ratio of approximately 67% T-2H to 33% T-1H [14]. This preference has been attributed to lone-pair repulsion effects, where the 2H-tautomer experiences reduced electronic repulsion between adjacent nitrogen lone pairs compared to the 1H-form [14].
Solvent-dependent studies have revealed significant variations in the tautomeric equilibrium depending on the medium polarity and hydrogen bonding capacity [15]. In chloroform solution, nuclear magnetic resonance investigations of 0.05 M 1,2,3-triazole solutions have demonstrated that the T-2H tautomer comprises approximately 80% of the population at room temperature [16]. The enhanced stability of the T-2H form in chloroform has been rationalized based on the larger dipole moment of this tautomer, which enables stronger interactions with polar solvents [15].
Temperature effects on the tautomeric equilibrium have been extensively studied, revealing that the population distribution shows significant temperature dependence in certain solvents [16]. For instance, in toluene at 300 K, the T-2H:T-1H population ratio is approximately 4:1, while in chloroform at 175 K, this ratio can be reversed, demonstrating the complex interplay between temperature, solvent polarity, and molecular interactions [16].
Energy-dispersive X-ray diffraction studies combined with molecular dynamics simulations have provided additional insights into the tautomeric behavior in the liquid phase [15]. These investigations indicate that while the T-2H form remains favored in the liquid state, both tautomers contribute to the observed diffraction patterns, with the T-2H form providing slightly better agreement with experimental observations [15].
The presence of the 4-bromo substituent is expected to influence the tautomeric equilibrium through electronic effects, potentially stabilizing the 2H-tautomer due to the electron-withdrawing nature of bromine [17]. However, substitution at the 1-position, as in 4-bromo-1-methyl-1H-1,2,3-triazole, effectively prevents tautomerism by blocking one of the mobile proton positions, thus ensuring consistent reactivity in synthetic applications [17].
Tautomer | Gas Phase Population (%) | Aqueous Solution Population (%) | Chloroform Solution Population (%) | Relative Energy (kcal/mol) |
---|---|---|---|---|
1H-1,2,3-triazole (T-1H) | 15 | 33 | 20 | 0.0 |
2H-1,2,3-triazole (T-2H) | 85 | 67 | 80 | -1.2 |
The introduction of a bromine atom at the 4-position of the 1,2,3-triazole ring induces significant steric and electronic perturbations that fundamentally alter the chemical and physical properties of the resulting compound. The bromine substituent, with an electronegativity of 2.96 and a van der Waals radius of 1.85 Å, represents a substantial modification to the electronic structure and spatial requirements of the triazole scaffold [12] [7].
From an electronic perspective, bromine exerts a pronounced inductive effect (-I) that withdraws electron density from the triazole ring through the σ-bonding framework [12] [13]. This electron-withdrawing character decreases the overall electron density on the triazole nitrogen atoms, thereby reducing their basicity and nucleophilicity [12]. Computational studies have demonstrated that the presence of bromine significantly lowers the HOMO energy levels, consistent with decreased electron availability for chemical reactions [11].
The mesomeric effect (+M) of bromine is considerably weaker than its inductive effect, contributing minimal electron donation through π-orbital overlap [13]. This asymmetry between inductive and mesomeric contributions results in a net electron-withdrawing effect that enhances the electrophilic character of the triazole ring [12]. The polarized C-Br bond, with typical bond lengths ranging from 1.90 to 1.95 Å, serves as a reactive site for nucleophilic substitution reactions [7].
Halogen bonding represents a unique feature introduced by the bromine substituent, arising from the formation of a positive electrostatic potential region (σ-hole) along the extension of the C-Br bond [7] [18]. This σ-hole enables the bromine atom to act as an electron acceptor in interactions with electron-rich species, forming directional halogen bonds with geometries approaching linearity (R-Br⋯Y angles near 180°) [7]. The strength of these halogen bonds correlates with the electron-withdrawing capacity of the triazole ring, which enhances the positive character of the σ-hole [7].
Steric effects of the bromine substituent manifest primarily through van der Waals interactions that influence molecular conformations and intermolecular packing arrangements . The relatively large size of bromine compared to hydrogen introduces steric hindrance that can affect the accessibility of neighboring positions for chemical substitution . In crystal structures, this steric bulk influences the planarity of the triazole ring system, typically introducing distortions of less than 5° from perfect planarity .
The combined steric and electronic effects of bromine significantly enhance the compound's reactivity toward various chemical transformations . The electron-withdrawing nature facilitates nucleophilic attack at carbon atoms adjacent to the triazole ring, while the halogen bonding capability provides additional stabilization in transition states and intermediate complexes [20]. These effects make 4-bromo-1H-1,2,3-triazole particularly valuable as a synthetic intermediate in cross-coupling reactions and nucleophilic substitution processes [17].
Intermolecular interactions in the solid state are substantially influenced by the bromine substituent, which participates in multiple types of non-covalent interactions including halogen bonds, dipole-dipole interactions, and dispersion forces [4] [5]. These interactions contribute to the overall stability of crystal structures and influence physical properties such as melting points, solubility, and thermal behavior [12].
Property | Value/Description | Impact on Triazole |
---|---|---|
Bromine Electronegativity | 2.96 | Increases electrophilicity |
van der Waals Radius (Å) | 1.85 | Steric hindrance in substitution |
C-Br Bond Length (Å) | 1.90-1.95 | Polarized C-Br bond |
Halogen Bonding Capability | Strong σ-hole formation | Enhances intermolecular interactions |
Electronic Inductive Effect | Electron-withdrawing (-I) | Decreases electron density |
Mesomeric Effect | Weak electron-donating (+M) | Minimal resonance contribution |